molecular formula C19H21N3O5 B11561409 N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide

N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide

Cat. No.: B11561409
M. Wt: 371.4 g/mol
InChI Key: YPZDJSBPLLBWIM-RGVLZGJSSA-N
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Description

N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide typically involves the condensation of 3-methylphenylhydrazine with 3,4,5-trimethoxybenzaldehyde under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of an acid catalyst to facilitate the condensation process. The resulting intermediate is then reacted with acetic anhydride to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction could produce alcohols or amines. Substitution reactions result in the replacement of functional groups with new substituents, leading to a variety of derivative compounds.

Scientific Research Applications

N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or chemical processes, leveraging its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3-ethoxyphenyl)-N’-(3,4,5-trimethoxybenzylidene)-1H-pyrazole-5-carbohydrazide
  • 4-phenyl-N-(3,4,5-trimethoxybenzylidene)-1-piperazinamines

Uniqueness

N-(3-methylphenyl)-2-oxo-2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]acetamide stands out due to its specific functional groups and structural configuration, which confer unique reactivity and potential applications. Compared to similar compounds, it may exhibit distinct biological activities or chemical properties, making it valuable for targeted research and development efforts.

Properties

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

N-(3-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C19H21N3O5/c1-12-6-5-7-14(8-12)21-18(23)19(24)22-20-11-13-9-15(25-2)17(27-4)16(10-13)26-3/h5-11H,1-4H3,(H,21,23)(H,22,24)/b20-11+

InChI Key

YPZDJSBPLLBWIM-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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